Unveiling NSC 145669: A Technical Guide to the Discovery and Synthesis of 2-amino-5-nitrothiazole
Unveiling NSC 145669: A Technical Guide to the Discovery and Synthesis of 2-amino-5-nitrothiazole
An in-depth exploration of the history, synthesis, and biological significance of 2-amino-5-nitrothiazole, a versatile heterocyclic compound with a rich scientific background and diverse therapeutic potential.
Introduction
NSC 145669, chemically identified as 2-amino-5-nitrothiazole, is a heterocyclic amine that has garnered significant interest in the scientific community for its broad spectrum of biological activities. From its early use as an antiprotozoal agent to its contemporary investigation as a scaffold for novel anticancer and neuroprotective drugs, 2-amino-5-nitrothiazole stands as a testament to the enduring value of foundational chemical entities in drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological applications of this important molecule, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The synthesis of 2-amino-5-nitrothiazole was first reported in the early 20th century, emerging from foundational research into substituted thiazoles for potential pharmaceutical applications.[1] Early production methods, as detailed in patents from 1951, involved the nitration of 2-acetylaminothiazole followed by hydrolysis.[2] Another early and widely used method was the direct nitration of 2-aminothiazole. This process, however, involves the formation of a 2-nitramino-thiazole intermediate which then undergoes a potentially hazardous thermal rearrangement to yield 2-amino-5-nitrothiazole.[2] The inherent risks associated with this rearrangement, particularly on a commercial scale, spurred the development of safer synthetic routes. The compound, also known by trade names such as Enheptin, has been utilized as a veterinary antiprotozoal agent since 1950 for treating infections in poultry.[3][4]
Synthetic Methodologies
The synthesis of 2-amino-5-nitrothiazole has evolved from hazardous early methods to more controlled and safer modern procedures.
Traditional Synthesis: Nitration and Rearrangement of 2-Aminothiazole
The classical synthesis involves the treatment of 2-aminothiazole with a mixture of nitric acid and sulfuric acid. This reaction proceeds through a 2-nitramino-thiazole intermediate, which is subsequently heated to induce a rearrangement to the final 2-amino-5-nitrothiazole product.
Experimental Protocol:
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Dissolve 2-aminothiazole in concentrated sulfuric acid at a low temperature (typically 0-5 °C).
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Slowly add a nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) to the solution while maintaining the low temperature.
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After the addition is complete, allow the reaction to stir for a specified period.
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Carefully heat the reaction mixture to induce the rearrangement of the 2-nitramino-thiazole intermediate. This step is exothermic and requires careful temperature control to prevent runaway reactions.
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Pour the reaction mixture onto ice to precipitate the product.
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Neutralize the solution, typically with a base such as ammonium hydroxide, to a pH of 4-5.
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Filter the precipitated solid, wash with water, and dry to obtain 2-amino-5-nitrothiazole.
This method is fraught with safety concerns due to the unstable nature of the nitramino intermediate and the exothermic rearrangement step.[2]
Modern Safer Synthesis
To circumvent the hazards of the traditional method, a novel process was developed that avoids the nitration and rearrangement of 2-aminothiazole. This safer route involves the halogenation of a N,N-dialkyl-2-nitro-etheneamine followed by reaction with thiourea.
Experimental Protocol:
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Halogenate (e.g., brominate) N,N-dimethyl-2-nitroetheneamine in a suitable solvent like acetic acid at a controlled temperature (e.g., below 25°C).[5]
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Add thiourea to the resulting slurry. An exothermic reaction occurs, forming a yellow solid.[5]
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After stirring, dilute the mixture with water.[5]
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Simultaneously add the reaction mixture and an aqueous base (e.g., 29% ammonium hydroxide) to acetic acid, maintaining the pH between 4 and 5 and the temperature below 30°C.[5]
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Adjust the final pH to 7 with the base to complete the precipitation of the product.[5]
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Filter the product, wash with water, and dry. This method has been reported to yield the product in good purity.[5]
Table 1: Comparison of Synthetic Methods for 2-amino-5-nitrothiazole
| Method | Starting Materials | Key Steps | Advantages | Disadvantages | Reported Yield |
| Traditional | 2-Aminothiazole, Nitric Acid, Sulfuric Acid | Nitration, Thermal Rearrangement | Readily available starting materials | Hazardous, potential for explosions, exothermic | Variable |
| Modern | N,N-dimethyl-2-nitroetheneamine, Bromine, Thiourea | Halogenation, Cyclization with Thiourea | Avoids hazardous nitration and rearrangement steps, safer process | Requires a more complex starting material | ~62%[6] |
Biological Activities and Therapeutic Potential
2-amino-5-nitrothiazole serves as a versatile scaffold for the development of therapeutic agents with a wide range of activities.
Antiprotozoal and Antibacterial Activity
Historically, 2-amino-5-nitrothiazole has been employed as an antiprotozoal drug in veterinary medicine.[3][4] Its derivatives have shown potent activity against various protozoa and bacteria. For instance, it is a key component of the broad-spectrum antiparasitic drug nitazoxanide.[7] The mechanism of action is believed to involve the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in these organisms.
Anticancer Activity
Recent studies have explored the potential of 2-amino-5-nitrothiazole and its derivatives as anticancer agents. While the parent compound itself has shown limited cytotoxic effects in some studies, its derivatives have demonstrated significant antiproliferative and antimigratory activity against various cancer cell lines, including breast cancer.[8] For example, a derivative of 2-amino-5-nitrothiazole, (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione, showed a statistically significant cytotoxic effect on the MDA-MB-231 breast cancer cell line at a concentration of 100 μM/L after 72 hours of incubation.[8] The parent compound, 2-amino-5-nitrothiazole, while not significantly cytotoxic, did inhibit the migration of MDA-MB-231 cells.[8] The exact signaling pathways through which these compounds exert their anticancer effects are still under investigation but may involve the modulation of key cellular processes like cell cycle progression and apoptosis.
Table 2: Anticancer Activity of 2-amino-5-nitrothiazole and its Derivatives
| Compound | Cell Line | Activity | Concentration | Reference |
| 2-amino-5-nitrothiazole | MDA-MB-231 (Breast) | Inhibition of cell migration | - | [8] |
| (5E)-5-(4-{(E)-[(5-nitro-1,3-thiazol-2-yl)imino]methyl}benzylidene)imidazolidine-2,4-dione | MDA-MB-231 (Breast) | Cytotoxic effect | 100 µM/L | [8] |
Inhibition of Monoamine Oxidase and Cholinesterase
Derivatives of 2-amino-5-nitrothiazole have been designed and synthesized as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE).[9] These enzymes play crucial roles in the regulation of neurotransmitter levels in the brain, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Several 2-amino-5-nitrothiazole-derived semicarbazones have shown potent and selective inhibition of MAO-B, AChE, and BuChE. For instance, one derivative emerged as a lead MAO-B inhibitor with an IC50 of 0.212 µM, while others were potent inhibitors of AChE (IC50 = 0.264 µM) and BuChE (IC50 = 0.024 µM).[9]
Table 3: Inhibitory Activity of 2-amino-5-nitrothiazole Derivatives against MAO and Cholinesterases
| Compound Derivative | Target Enzyme | IC50 (µM) | Reference |
| Semicarbazone 4 | MAO-B | 0.212 | [9] |
| Semicarbazone 21 | AChE | 0.264 | [9] |
| Semicarbazone 17 | BuChE | 0.024 | [9] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches related to 2-amino-5-nitrothiazole, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-Nitrothiazole (IARC Summary & Evaluation, Volume 31, 1983) [inchem.org]
- 4. oehha.ca.gov [oehha.ca.gov]
- 5. prepchem.com [prepchem.com]
- 6. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 7. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CTT Journal [cttjournal.com]
- 9. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
